Dimethyl 2-(3-nitropyridin-2-yl)malonate

Übersicht

Beschreibung

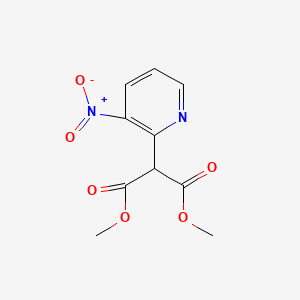

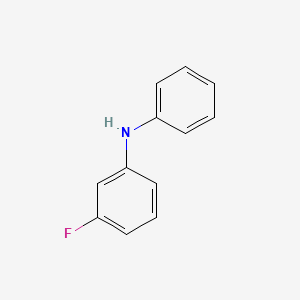

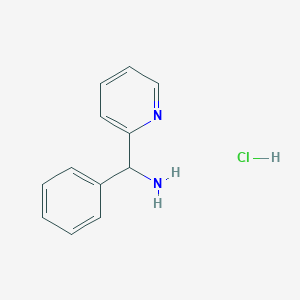

Dimethyl 2-(3-nitropyridin-2-yl)malonate is a C-nitro compound with the molecular formula C10H10N2O6 and a molecular weight of 254.2 .

Molecular Structure Analysis

The InChI code for Dimethyl 2-(3-nitropyridin-2-yl)malonate is1S/C10H10N2O6/c1-17-9(13)7(10(14)18-2)8-6(12(15)16)4-3-5-11-8/h3-5,7H,1-2H3 . This compound has a complex structure with multiple functional groups, including nitro groups and ester groups. Physical And Chemical Properties Analysis

Dimethyl 2-(3-nitropyridin-2-yl)malonate has a molecular weight of 254.2 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.Wissenschaftliche Forschungsanwendungen

1. Intermediary in Chemical Synthesis

Dimethyl 2-(3-nitropyridin-2-yl)malonate has been identified as an intermediary compound in the synthesis of various chemical structures. It is utilized in synthesizing chrysanthemic acid, which is a significant component in the production of pyrethroids, a class of synthetic insecticides resembling the natural pyrethrins produced by chrysanthemums. The structure and properties of intermediates like dimethyl 2-{(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-methyl-2-nitropropyl}malonate, among others, are crucial in the synthesis process (Baudoux et al., 1998).

2. Molecular Structure Studies

The compound has also been involved in studies focusing on molecular structures. Research on molecules like dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate, which includes investigating the synthesis, molecular structure through techniques like NMR, single crystal X-ray diffraction, and ab initio calculations, highlights the complexity and potential of these compounds in various chemical applications (Jiménez-Cruz et al., 2003).

3. Introduction of Carbon Substituents onto Aromatic Nitro Compounds

Researchers have explored the use of dimethyl malonate as a one-carbon source, providing a novel method for introducing carbon substituents onto aromatic nitro compounds. This approach is significant in the synthesis of various organic compounds, offering a method to introduce a wide range of functional groups (Selvakumar et al., 2001).

4. Oxidative Addition to Styrenes

The compound is also involved in the oxidative addition to ring-substituted styrenes. This process leads to the formation of several products, including substituted dimethyl (2-oxo-2-phenylethyl) malonate. Understanding the mechanisms supporting the formation of these products opens doors to new synthetic pathways and applications (Nair et al., 1997).

5. Multicomponent Synthesis

The compound's role in multicomponent synthesis is also noteworthy. Multicomponent reactions are crucial in organic synthesis as they offer efficient ways to construct complex molecular frameworks. Studies on the multicomponent transformation involving dimethyl malonate in DMSO at room temperature demonstrate its significance in producing complex compounds with good yield (Ryzhkova et al., 2021).

Safety And Hazards

Eigenschaften

IUPAC Name |

dimethyl 2-(3-nitropyridin-2-yl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c1-17-9(13)7(10(14)18-2)8-6(12(15)16)4-3-5-11-8/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJBYLKQNZJCFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=CC=N1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381972 | |

| Record name | Dimethyl 2-(3-nitropyridin-2-yl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727529 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Dimethyl 2-(3-nitropyridin-2-yl)malonate | |

CAS RN |

173417-34-0 | |

| Record name | Dimethyl 2-(3-nitropyridin-2-yl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile](/img/structure/B1362274.png)

![8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride](/img/structure/B1362278.png)

![[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol](/img/structure/B1362283.png)